molecular formula C22H25N3O3 B6543410 4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide CAS No. 1040673-32-2

4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide

Cat. No.: B6543410
CAS No.: 1040673-32-2
M. Wt: 379.5 g/mol
InChI Key: WBBDOZQBHNJJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, an amide group, and a benzamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Amidation reaction: The cyclopropane-containing intermediate is then subjected to an amidation reaction with an appropriate amine to form the cyclopropaneamido group.

    Formylation of the aromatic ring: The aromatic ring is formylated using reagents such as formic acid or formyl chloride.

    Coupling reaction: The formylated aromatic intermediate is then coupled with an appropriate amine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the amide groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amine groups replacing amide groups.

    Substitution: Substituted aromatic compounds with halogen or nitro groups.

Scientific Research Applications

4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and benzamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)formamido]ethyl}benzamide
  • 4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)acetamido]ethyl}benzamide
  • 4-cyclopropaneamido-N-{2-[(3,4-dimethylphenyl)propionamido]ethyl}benzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-14-3-4-18(13-15(14)2)21(27)24-12-11-23-20(26)16-7-9-19(10-8-16)25-22(28)17-5-6-17/h3-4,7-10,13,17H,5-6,11-12H2,1-2H3,(H,23,26)(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBDOZQBHNJJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.